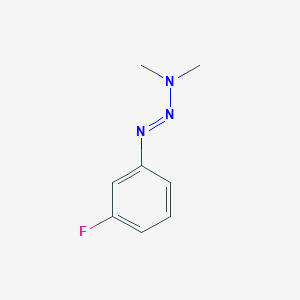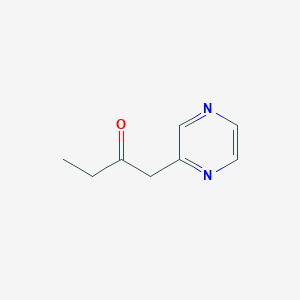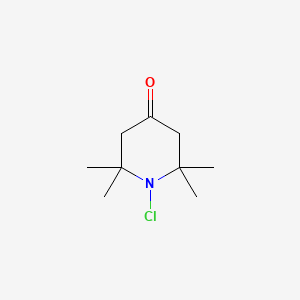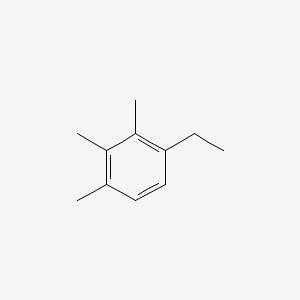
1,2,3-Trimethyl-4-Ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethyl-4-Ethylbenzene: is an aromatic hydrocarbon with the molecular formula C11H16 . It consists of a benzene ring substituted with three methyl groups and one ethyl group. This compound is part of the trimethylbenzene family, which includes other isomers like 1,2,4-trimethylbenzene and 1,3,5-trimethylbenzene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethyl-4-Ethylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This involves the reaction of benzene with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrially, this compound can be isolated from the C9 aromatic hydrocarbon fraction during petroleum distillation. This fraction contains a mixture of trimethylbenzenes, which can be separated using distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Trimethyl-4-Ethylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using halogens (Cl2, Br2) with a Lewis acid catalyst
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro, sulfo, or halo derivatives of this compound
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethyl-4-Ethylbenzene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2,3-Trimethyl-4-Ethylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, receptor binding, and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Trimethylbenzene: Another isomer of trimethylbenzene with similar chemical properties but different substitution patterns.
1,3,5-Trimethylbenzene: Another isomer with three methyl groups symmetrically substituted on the benzene ring.
Uniqueness: 1,2,3-Trimethyl-4-Ethylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both ethyl and methyl groups on the benzene ring provides distinct steric and electronic effects compared to other isomers .
Eigenschaften
CAS-Nummer |
41903-41-7 |
|---|---|
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
1-ethyl-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C11H16/c1-5-11-7-6-8(2)9(3)10(11)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
BAMWORSGQSUNSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


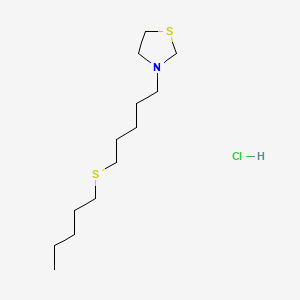
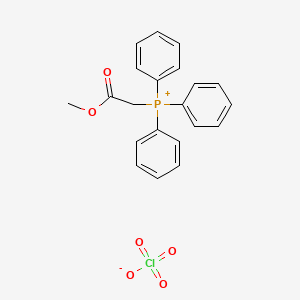
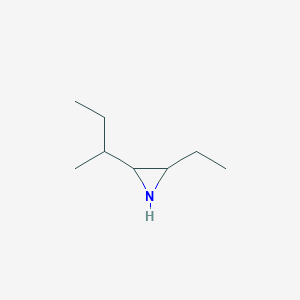
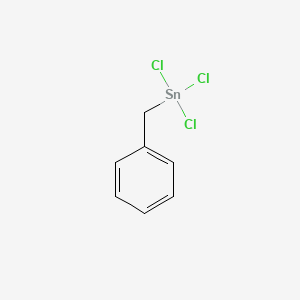
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
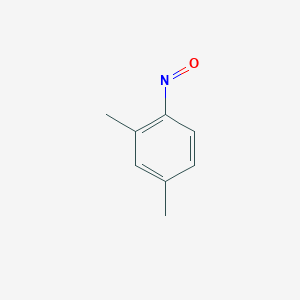
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)
